2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Description
2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative featuring a methyl group at positions 1 and 5 of the pyrazole ring and an acetic acid moiety at position 3. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (exact value inferred from analogs in ).
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIPVXVEWOYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367932-80-6 | |
| Record name | 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities .
Biological Activity
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 154.17 g/mol. Its structure features a pyrazole ring substituted with a carboxylic acid group, contributing to its biological activity.
1. Anti-inflammatory and Analgesic Effects
Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory and analgesic properties. For example, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of the acetic acid functional group enhances these effects by promoting solubility and bioavailability in biological systems.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including colon (HT-29) and prostate (PC-3) cancer cells. The compound's IC50 values were reported at 6.43 µM for HT-29 and 9.83 µM for PC-3, comparable to established chemotherapeutics like Doxorubicin .
Table 1: Summary of Anticancer Activity
In vivo studies further confirmed its efficacy, showing significant increases in lifespan and survival time in animal models bearing Ehrlich ascites carcinoma (EAC). Specifically, the compound demonstrated a mean survival time of approximately 32.4 days with a percentage increase in lifespan of 75.13% .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation by binding to active sites.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively dock into the active sites of various proteins involved in cancer progression and inflammatory pathways .
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- In Vitro Antiproliferative Study : A study evaluated a series of pyrazole derivatives for their antiproliferative effects against multiple cancer cell lines, confirming that modifications to the pyrazole structure can enhance activity .
- Animal Model Study : In vivo experiments using EAC-bearing mice demonstrated that treatment with this compound resulted in significant reductions in tumor growth and improved survival rates compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Ring Substitution Variants
(a) 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic Acid
- Similarity : 0.83 (structural similarity score) .
- Key Difference : Methyl groups at positions 1 and 3 instead of 1 and 4.
- This may reduce crystallinity compared to the 1,5-dimethyl analog, as hydrogen-bonding patterns influence crystal packing .
(b) (3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid
Chain-Length and Functional Group Modifications
(a) 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid
- Similarity : 0.83 .
- Structure: Propanoic acid chain instead of acetic acid.
- Impact : Increased hydrophobicity (longer alkyl chain) may enhance membrane permeability in biological systems. Molecular weight: 180.21 g/mol (calculated).
(b) Ethyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate
Complex Heterocyclic Derivatives
(a) 7-(1,5-Dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic Acid
- Molecular Weight : 335.32 g/mol .
- Structure : Fusion of pyrazole with triazolopyrimidine, extending conjugation.
- This compound is commercially available for medicinal chemistry research .
(b) 2-[4-(Difluoromethyl)-6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
Physicochemical and Commercial Considerations
Research Implications
- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 1,3- vs. 1,5-dimethyl) significantly affects hydrogen bonding and steric interactions, critical for drug-receptor binding .
- Synthetic Utility : Ethyl ester derivatives (e.g., Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) serve as versatile intermediates for further functionalization .
- Biological Relevance : Complex heterocycles (e.g., triazolopyrimidine derivatives) show promise in targeting enzymes like kinases due to extended aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
